

4-(Carboxymethoxy)benzoic acid chemical properties

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Compound of Interest

Compound Name: 4-(Carboxymethoxy)benzoic acid

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-(Carboxymethoxy)benzoic acid** (CMBA), a bifunctional aromatic carboxylic acid. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and application of this versatile molecule. This document details its structural features, physicochemical properties, synthesis via Williamson ether synthesis, and comprehensive spectral analysis. Furthermore, it explores the reactivity of CMBA and its emerging applications as a linker in drug delivery systems and for the construction of metal-organic frameworks (MOFs). Detailed experimental protocols for its synthesis and characterization are also provided to facilitate its practical application in a laboratory setting.

Introduction

4-(Carboxymethoxy)benzoic acid, also known as 4-carboxyphenoxyacetic acid, is an organic compound featuring a benzoic acid core functionalized with a carboxymethoxy group at the para position. This unique structure, possessing two carboxylic acid moieties with different acidities and a linking ether group, makes it a valuable building block in various fields of chemical synthesis, particularly in the design of functional molecules and materials.

The presence of two distinct carboxylic acid groups allows for selective chemical modifications, enabling its use as a versatile linker molecule. In the realm of drug development, such linkers are crucial for conjugating active pharmaceutical ingredients (APIs) to targeting moieties or for

developing controlled-release formulations.^[1] Moreover, its rigid aromatic backbone and coordinating carboxylate groups make it an excellent candidate for the construction of highly ordered crystalline materials such as metal-organic frameworks (MOFs).

This guide aims to provide a detailed technical resource on the core chemical properties of **4-(Carboxymethoxy)benzoic acid**, offering insights into its synthesis, characterization, and potential applications, thereby supporting its use in advanced research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **4-(Carboxymethoxy)benzoic acid** is essential for its handling, application in synthesis, and for predicting its behavior in various systems.

Structural and General Properties

Property	Value	Source(s)
IUPAC Name	4-(carboxymethoxy)benzoic acid	^[2]
Synonyms	4-Carboxyphenoxyacetic acid, p-Carboxyphenoxyacetic acid	^[2]
CAS Number	19360-67-9	^[2] ^[3]
Molecular Formula	C ₉ H ₈ O ₅	^[2] ^[3]
Molecular Weight	196.16 g/mol	^[2]
Appearance	White to off-white crystalline powder	-
Melting Point	280-284 °C	^[4]
Boiling Point	Decomposes before boiling at atmospheric pressure	^[5]

Solubility Profile

The solubility of **4-(Carboxymethoxy)benzoic acid** is a critical parameter for its use in synthesis and formulation. While extensive quantitative data is not readily available, a qualitative solubility profile can be summarized.

- Water: Sparingly soluble in cold water, with increased solubility in hot water. The solubility is pH-dependent, increasing significantly in alkaline solutions due to the deprotonation of the carboxylic acid groups.
- Alcohols (Methanol, Ethanol): Generally soluble, especially with heating.
- Ethers (Diethyl ether, THF): Sparingly soluble.
- Ketones (Acetone): Soluble.
- Chlorinated Solvents (Dichloromethane, Chloroform): Sparingly soluble.
- Aprotic Polar Solvents (DMSO, DMF): Soluble.

The poor solubility in water can be attributed to the strong intermolecular hydrogen bonding between the carboxylic acid groups in the solid state, which is difficult for water to disrupt.^[6]

Acidity (pKa)

4-(Carboxymethoxy)benzoic acid has two acidic protons corresponding to the two carboxylic acid groups. The pKa values are crucial for understanding its ionization state at different pH values. While experimentally determined values for both pKa1 and pKa2 are not readily available in the literature, they can be estimated based on related structures.

The benzoic acid moiety will have a pKa similar to that of benzoic acid itself ($pK_a \approx 4.2$). The carboxymethoxy group, being an electron-withdrawing group through its ether oxygen, will slightly increase the acidity of the benzoic acid proton. The acetic acid moiety will have a pKa closer to that of acetic acid ($pK_a \approx 4.76$), but it will be influenced by the electron-withdrawing nature of the phenoxy group.

Predicted pKa Values:

- pKa₁ (Benzoic acid proton): $\sim 3.5 - 4.0$

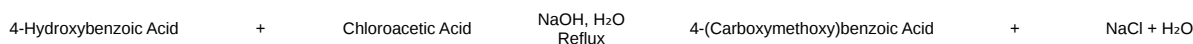
- pKa₂ (Acetic acid proton): ~ 4.0 - 4.5

These values indicate that both carboxylic acids are weakly acidic and will be deprotonated at neutral pH.

Synthesis of 4-(Carboxymethoxy)benzoic Acid

The most common and efficient method for the synthesis of **4-(Carboxymethoxy)benzoic acid** is the Williamson ether synthesis, which involves the reaction of a phenoxide with an α -halo acid.^[7] In this case, 4-hydroxybenzoic acid is reacted with chloroacetic acid in the presence of a base.

Reaction Scheme



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Caption: Williamson ether synthesis of **4-(Carboxymethoxy)benzoic acid**.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis.^[8]

Materials:

- 4-Hydroxybenzoic acid
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Round-bottom flask

- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Büchner funnel and filter paper
- Beakers and Erlenmeyer flasks

Procedure:

- **Preparation of the Sodium Phenoxide:** In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 4-hydroxybenzoic acid in 100 mL of a 2 M aqueous solution of sodium hydroxide. This will form the sodium salt of 4-hydroxybenzoic acid in situ.
- **Reaction with Chloroacetic Acid:** To the solution from step 1, add 9.45 g (0.1 mol) of chloroacetic acid.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours with continuous stirring.
- **Cooling and Acidification:** After the reflux period, allow the reaction mixture to cool to room temperature. Carefully and slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2. A white precipitate of **4-(Carboxymethoxy)benzoic acid** will form.
- **Isolation of the Product:** Cool the mixture in an ice bath to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.
- **Washing and Drying:** Wash the collected solid with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Purification: The crude product can be purified by recrystallization from hot water or a mixed solvent system such as ethanol/water to yield a white crystalline solid.

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **4-(Carboxymethoxy)benzoic acid**.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following are predicted chemical shifts based on the analysis of similar compounds.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

¹H NMR (400 MHz, DMSO-d₆) Predicted Chemical Shifts:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.0	br s	2H	-COOH (Carboxylic acid protons)
~7.90	d	2H	Ar-H (ortho to -COOH)
~7.05	d	2H	Ar-H (ortho to -OCH ₂)
~4.75	s	2H	-O-CH ₂ -COOH

¹³C NMR (100 MHz, DMSO-d₆) Predicted Chemical Shifts:

Chemical Shift (δ, ppm)	Assignment
~170.5	-O-CH ₂ -COOH
~167.0	Ar-COOH
~161.0	Ar-C (ipso to -OCH ₂)
~131.5	Ar-CH (ortho to -COOH)
~123.0	Ar-C (ipso to -COOH)
~115.0	Ar-CH (ortho to -OCH ₂)
~65.0	-O-CH ₂ -COOH

Caption: Predicted ^1H and ^{13}C NMR data for **4-(Carboxymethoxy)benzoic acid**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule.^[16]

Characteristic FT-IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
~1700 (strong, sharp)	C=O stretch	Carboxylic acid
~1605, ~1510	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether
~920 (broad)	O-H bend	Carboxylic acid dimer

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

- Molecular Ion (M^+): $m/z = 196.04$
- Key Fragments:
 - $m/z = 151$ ($[\text{M} - \text{COOH}]^+$)
 - $m/z = 137$ ($[\text{M} - \text{CH}_2\text{COOH}]^+$)
 - $m/z = 121$ ($[\text{M} - \text{COOH} - \text{OCH}_2]^+$)

Chemical Reactivity and Applications

The bifunctional nature of **4-(Carboxymethoxy)benzoic acid** makes it a versatile molecule in organic synthesis and materials science.

Reactivity

- **Esterification:** Both carboxylic acid groups can undergo esterification reactions with alcohols under acidic conditions. Selective esterification may be possible by exploiting the slight difference in reactivity between the aromatic and aliphatic carboxylic acids.[\[17\]](#)[\[18\]](#)
- **Amide Formation:** The carboxylic acid groups can be converted to acid chlorides or activated with coupling reagents to form amides with amines.[\[17\]](#)
- **Ether Cleavage:** The ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids like HBr or HI.
- **Coordination Chemistry:** The carboxylate groups can coordinate to metal ions to form metal-organic frameworks (MOFs) or other coordination polymers.

Applications in Drug Development

The structure of **4-(Carboxymethoxy)benzoic acid** makes it an attractive linker molecule in drug delivery systems.

- **Prodrugs:** One of the carboxylic acid groups can be attached to a drug molecule, while the other can be used to modify solubility or attach to a targeting group.
- **Linkers for Antibody-Drug Conjugates (ADCs):** The dicarboxylic acid structure can serve as a scaffold to connect an antibody to a cytotoxic payload. The ether linkage provides stability, while the carboxylic acid groups offer handles for conjugation.[\[1\]](#)
- **Drug-Eluting Stents:** As a component of a polymer matrix, the carboxylic acid groups can be used to attach drugs to the surface of a stent for controlled release.

Applications in Materials Science

- **Metal-Organic Frameworks (MOFs):** **4-(Carboxymethoxy)benzoic acid** can act as an organic linker to construct porous MOFs. The resulting materials can have applications in gas storage, separation, and catalysis.

- Polymers: It can be used as a monomer in the synthesis of polyesters and polyamides, imparting specific properties due to its rigid aromatic core and flexible ether linkage.[17]

Safety and Handling

4-(Carboxymethoxy)benzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation.[2]

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Carboxymethoxy)benzoic acid is a valuable and versatile bifunctional molecule with significant potential in both academic research and industrial applications. Its well-defined structure, combined with the reactivity of its two carboxylic acid groups and the stability of the ether linkage, makes it an ideal building block for the synthesis of complex molecules and advanced materials. This technical guide provides a solid foundation of its chemical properties, synthesis, and characterization, which should empower researchers and developers to effectively utilize this compound in their work, particularly in the promising fields of drug delivery and materials science.

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